Product packaging for Lenalidomide-5'-CO-C2-alkyne(Cat. No.:)

Lenalidomide-5'-CO-C2-alkyne

Cat. No.: B14769984
M. Wt: 339.3 g/mol
InChI Key: UYJKPWOIGPOHAE-UHFFFAOYSA-N
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Description

Strategic Context of Lenalidomide (B1683929) as a Molecular Glue Degrader and Cereblon (CRBN) Modulator

Lenalidomide's therapeutic effects are rooted in its function as a "molecular glue." nih.gov It does not operate by inhibiting an enzyme's active site in a conventional manner but instead mediates a novel protein-protein interaction. nih.gov The core mechanism involves lenalidomide binding to Cereblon (CRBN), which is the substrate receptor component of the CUL4-RING E3 ubiquitin ligase complex (CRL4^CRBN^). nih.govbinasss.sa.cr

This binding event effectively remodels the substrate-binding surface of CRBN, inducing the recruitment of proteins that would not normally interact with it. nih.gov These newly recruited proteins are termed "neosubstrates." In the context of multiple myeloma, the primary neosubstrates of the lenalidomide-CRBN complex are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govecancer.org

Once the ternary complex (CRBN-lenalidomide-neosubstrate) is formed, the E3 ligase machinery is activated. The complex facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to the neosubstrate. nih.gov This polyubiquitination marks the neosubstrate for destruction by the cell's proteasome, a large protein complex responsible for degrading unneeded or damaged proteins. The subsequent degradation of Ikaros and Aiolos, which are critical for the survival of myeloma cells, is a key driver of lenalidomide's anti-cancer activity. ecancer.orgthebiogrid.org This targeted protein degradation pathway has established lenalidomide and its analogues as foundational examples of molecular glue degraders in modern pharmacology. nih.govnih.gov

Rationale for Site-Specific Alkyne Functionalization at the 5'-Carbonyl Position of Lenalidomide

The functionalization of lenalidomide with a chemically reactive handle, such as an alkyne group, is a deliberate strategy to enable its use in bioorthogonal chemistry. The term "Lenalidomide-5'-CO-C2-alkyne" specifies the attachment of a two-carbon alkyne linker at a carbonyl position. The precise location of this modification is critical; it must be placed at a position that does not interfere with the essential binding interaction between lenalidomide's glutarimide (B196013) ring and Cereblon. nih.gov The isoindolinone part of the lenalidomide structure is more tolerant of chemical modifications, making it the logical site for attaching linkers.

The primary rationale for introducing an alkyne group is to leverage "click chemistry," a class of reactions known for being rapid, specific, and high-yielding. csmres.co.uk The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring by joining an alkyne with an azide (B81097). nih.gov This reaction's bioorthogonal nature means it can proceed within complex biological mixtures without cross-reacting with native functional groups found in proteins, lipids, or nucleic acids. nih.gov

By equipping lenalidomide with an alkyne "handle," researchers can "click" it onto any molecule containing a complementary azide group. This modularity allows for the straightforward synthesis of a wide array of chemical probes and complex molecules, including:

Fluorescent Probes: Attaching a fluorescent dye to visualize the localization of lenalidomide and its binding partners within cells.

Affinity Probes: Linking biotin (B1667282) to facilitate the purification and identification of proteins that interact with the lenalidomide-CRBN complex.

Bifunctional Molecules: Creating novel molecules, such as Proteolysis Targeting Chimeras (PROTACs), by linking lenalidomide to a ligand for a different protein of interest.

Overview of Academic Research Trajectories for Alkyne-Tagged Lenalidomide Derivatives

The development of alkyne-tagged lenalidomide derivatives has spurred significant advancements in chemical biology and drug discovery. These derivatives serve as foundational building blocks for creating sophisticated tools to probe and control protein degradation.

One major research trajectory is the creation of novel PROTACs. A PROTAC is a bifunctional molecule that typically consists of a ligand for an E3 ligase (like lenalidomide), a ligand for a target protein of interest, and a chemical linker connecting them. By using this compound, scientists can use click chemistry to readily attach an azide-modified ligand for a pathogenic protein. The resulting PROTAC hijacks the CRL4^CRBN^ machinery to induce the ubiquitination and degradation of a target protein that lenalidomide alone cannot. This approach vastly expands the "degradable" proteome beyond the natural neosubstrates of immunomodulatory drugs.

Another key application is in activity-based protein profiling (ABPP). Researchers can treat cells or cell lysates with an alkyne-tagged lenalidomide derivative. After allowing the probe to bind to CRBN, a reporter tag containing an azide (e.g., rhodamine-azide or biotin-azide) is added, and a click reaction is performed. This covalently attaches the reporter to the probe-bound CRBN, allowing for visualization by fluorescence microscopy or enrichment and identification by mass spectrometry.

Furthermore, these derivatives are instrumental in studying the biology of the CRBN E3 ligase complex itself. By creating a variety of probes with different linkers and attached moieties, researchers can investigate how modifications to the lenalidomide structure influence the recruitment of different neosubstrates, potentially leading to the design of molecular glues with novel substrate specificities.

Data Tables

Table 1: Research Applications of Alkyne-Tagged Lenalidomide

Research Application Underlying Principle Description
PROTAC Synthesis Click Chemistry (CuAAC) The alkyne on lenalidomide is reacted with an azide-bearing ligand for a target protein, creating a bifunctional degrader that induces target protein destruction via the CRBN pathway. medchemexpress.com
Activity-Based Protein Profiling (ABPP) Bioorthogonal Ligation An alkyne-tagged lenalidomide binds to CRBN in a biological sample. A reporter molecule (e.g., fluorescent dye, biotin) with an azide is then "clicked" on for visualization or pulldown experiments.
Target Identification & Validation Affinity Purification A biotin molecule is clicked onto the lenalidomide-alkyne probe after it has bound to its cellular targets. The resulting biotinylated complex can be captured on streptavidin beads for identification.

| Cellular Imaging | In-situ Click Chemistry | A fluorescent dye with an azide group is clicked onto the alkyne-tagged lenalidomide within fixed or living cells to visualize the subcellular localization of the drug and its targets. |

Table 2: Compound and Protein Names

Name Type Description
Lenalidomide Small Molecule An immunomodulatory drug that functions as a molecular glue, binding to CRBN. nih.gov
This compound Chemical Probe A derivative of lenalidomide functionalized with a C2-alkyne linker for use in click chemistry.
Cereblon (CRBN) Protein The substrate receptor of the CRL4^CRBN^ E3 ubiquitin ligase complex; it is the direct target of lenalidomide. binasss.sa.cr
Ikaros (IKZF1) Protein (Neosubstrate) A lymphoid transcription factor that is recruited to CRBN by lenalidomide and subsequently degraded. ecancer.org
Aiolos (IKZF3) Protein (Neosubstrate) A lymphoid transcription factor related to Ikaros that is also a neosubstrate of the lenalidomide-CRBN complex. ecancer.org
CUL4-RING E3 ubiquitin ligase (CRL4) Protein Complex A multi-protein complex that, with CRBN, is responsible for attaching ubiquitin to target proteins, marking them for degradation. nih.gov
Proteolysis Targeting Chimera (PROTAC) Bifunctional Molecule A molecule designed to bring a target protein into proximity with an E3 ligase to induce the target's degradation. medchemexpress.com
Biotin Small Molecule A vitamin often used as an affinity tag in molecular biology due to its extremely strong interaction with streptavidin.
Azide Functional Group A chemical moiety (N₃) that reacts specifically with alkynes in click chemistry reactions. nih.gov
Alkyne Functional Group A chemical moiety containing a carbon-carbon triple bond; used as a reactive handle in click chemistry. nih.gov

| Triazole | Chemical Structure | A five-membered heterocyclic ring formed during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. nih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H17N3O4 B14769984 Lenalidomide-5'-CO-C2-alkyne

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]pent-4-ynamide

InChI

InChI=1S/C18H17N3O4/c1-2-3-4-15(22)19-12-5-6-13-11(9-12)10-21(18(13)25)14-7-8-16(23)20-17(14)24/h1,5-6,9,14H,3-4,7-8,10H2,(H,19,22)(H,20,23,24)

InChI Key

UYJKPWOIGPOHAE-UHFFFAOYSA-N

Canonical SMILES

C#CCCC(=O)NC1=CC2=C(C=C1)C(=O)N(C2)C3CCC(=O)NC3=O

Origin of Product

United States

Synthetic Chemistry and Structural Elucidation of Alkyne Functionalized Lenalidomide Derivatives

Synthetic Methodologies for Lenalidomide-5'-CO-C2-alkyne Scaffold Generation

The generation of lenalidomide (B1683929) derivatives functionalized with a carbonyl-alkyne linkage at the 5'-position of the isoindolinone ring requires precise and selective synthetic strategies. These methods are designed to modify the 4-amino group of lenalidomide, which corresponds to the 5'-position as designated in the context of the broader chemical scaffold.

Selective Derivatization at the 5'-Position for Carbonyl-Alkyne Linkage

The selective acylation of the 4-amino group of lenalidomide is the most direct approach to introduce a carbonyl-alkyne linkage. This transformation is typically achieved by reacting lenalidomide with a carboxylic acid containing a terminal alkyne, such as pent-4-ynoic acid or other alkynoic acids. The reaction is facilitated by standard peptide coupling reagents.

A common challenge in this derivatization is the poor nucleophilicity of the arylamine at the 4-position of the lenalidomide scaffold. To overcome this, specific coupling agents and conditions have been developed. For instance, the use of 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activating agent like N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) can effectively promote the amide bond formation. scholaris.ca The choice of solvent, typically a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724) (MeCN), and the use of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) are crucial for the reaction's success. nih.govnih.gov

An alternative strategy involves a two-step process where a linker is first attached to lenalidomide, followed by the introduction of the alkyne. This can be advantageous for building more complex linker structures.

Table 1: Reagents for Selective Acylation of Lenalidomide

Coupling Reagent Additive Base Solvent Reference
EDC HOBt DIPEA DMF scholaris.ca
HATU - DIPEA DMF nih.gov
POCl₃ Pyridine - MeCN nih.gov

Key Chemical Transformations for Alkyne Moiety Incorporation

The incorporation of the alkyne moiety onto the lenalidomide scaffold is a critical step in the synthesis of these derivatives. Beyond direct acylation with an alkyne-containing carboxylic acid, other powerful chemical transformations are employed, particularly for creating linkers with varying properties.

The Sonogashira cross-coupling reaction stands out as a highly effective method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. In this approach, a halogenated lenalidomide precursor, such as 4-bromo-lenalidomide, is coupled with a suitable terminal alkyne. This reaction is catalyzed by a palladium complex, typically with a copper(I) co-catalyst, and requires a base, often an amine like triethylamine (B128534) or DIPEA. youtube.comhes-so.ch This method offers the flexibility to introduce a wide variety of alkyne-containing fragments.

Another key transformation is chemoselective alkylation . This involves the reaction of lenalidomide's 4-amino group with an alkyl halide bearing a terminal alkyne. The use of an organic base like DIPEA has been shown to chemoselectively promote the alkylation of the less nucleophilic arylamine. nih.gov This approach allows for the direct attachment of an alkyne-containing linker to the lenalidomide core.

"Click chemistry ," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for conjugating lenalidomide-alkyne derivatives to other molecules. nih.govexplorationpub.com While not a method for incorporating the initial alkyne, it is a key transformation that leverages the presence of the alkyne handle for library synthesis and the creation of bifunctional molecules like PROTACs.

Table 2: Key Transformations for Alkyne Incorporation

Reaction Key Reagents Substrate Product Reference
Sonogashira Coupling Pd catalyst, Cu(I) co-catalyst, Amine base 4-Bromo-lenalidomide, Terminal alkyne Aryl-alkyne linked lenalidomide
Chemoselective Alkylation DIPEA Lenalidomide, Alkyne-alkyl halide N-alkylated lenalidomide with alkyne nih.gov
Amide Coupling EDC, HOBt Lenalidomide, Alkyne-carboxylic acid Amide-linked lenalidomide with alkyne scholaris.ca

Design Principles for Alkyne Linker Diversity in Lenalidomide Conjugates

Modulating Linker Length and Rigidity

The length of the alkyne linker is a crucial parameter that influences the biological activity of the conjugate. Studies have shown that varying the number of atoms in the linker can significantly impact the efficacy of PROTACs. nih.govrsc.orgresearchgate.net An optimal linker length is required to span the distance between the E3 ligase and the target protein to facilitate efficient ubiquitination and subsequent degradation. Both linkers that are too short or too long can lead to reduced activity. The incorporation of polyethylene (B3416737) glycol (PEG) units is a common strategy to systematically vary linker length and improve solubility. nih.gov

The rigidity of the linker also plays a significant role. The inclusion of the alkyne group itself imparts a degree of rigidity to the linker compared to a more flexible alkyl chain. nih.govnih.gov This rigidity can help to pre-organize the molecule in a conformation that is favorable for binding to its targets. The replacement of a flexible amine linkage with a more rigid ethynyl (B1212043) group has been shown to lead to highly potent PROTACs. nih.gov The balance between rigidity and flexibility is a key consideration in linker design, as some degree of flexibility is often necessary to allow for optimal ternary complex formation.

Introduction of Orthogonal Functional Handles for Library Synthesis

The terminal alkyne of this compound and related derivatives serves as an orthogonal functional handle . This means that it can be selectively reacted in the presence of other functional groups within the molecule. This property is extensively exploited for the synthesis of libraries of conjugates.

The most prominent application of the alkyne handle is in "click chemistry." The CuAAC reaction allows for the efficient and specific ligation of the alkyne-functionalized lenalidomide with a molecule containing an azide (B81097) group. nih.govexplorationpub.com This reaction is high-yielding, tolerant of a wide range of functional groups, and can be performed under mild, often aqueous, conditions. This enables the rapid parallel synthesis of a large number of diverse conjugates, which is invaluable for structure-activity relationship (SAR) studies and the optimization of biological activity.

Furthermore, the terminal alkyne can be used in other transformations, such as the Sonogashira coupling, to further elaborate the linker structure. The ability to introduce these versatile handles allows for a modular and efficient approach to the construction of complex, multifunctional molecules based on the lenalidomide scaffold.

Interrogation of Biological Systems Through Bioorthogonal Chemistry with Lenalidomide 5 Co C2 Alkyne

Applications in Chemical Proteomics for Target Identification

Chemical proteomics aims to identify the protein targets of small molecules on a global scale. nih.gov The use of chemically modified probes, such as Lenalidomide-5'-CO-C2-alkyne, has become a powerful strategy in this field. nih.govbiorxiv.org By incorporating a reactive "handle" onto the lenalidomide (B1683929) scaffold, researchers can capture and identify the proteins that directly bind to the drug within a complex cellular environment. biorxiv.orgnih.govresearchgate.net

Development and Validation of Photoaffinity Probes Incorporating Alkyne Handles

To identify the cellular targets of lenalidomide, researchers have developed photoaffinity probes. acs.orgbiorxiv.orgthieme-connect.com These probes are designed with two key features: a photo-reactive group (like a diazirine) and an enrichment handle, such as an alkyne group. thieme-connect.comnih.govnih.gov The photo-reactive group, upon exposure to UV light, forms a covalent bond with any nearby proteins, effectively "tagging" the binding partners of the lenalidomide probe. nih.govnih.gov The alkyne handle then serves as a point of attachment for a reporter molecule, such as biotin (B1667282), through a subsequent chemical reaction. nih.govnih.gov

A critical aspect of this approach is to ensure that the modified probe, often referred to as photolenalidomide (pLen), retains the biological activity of the parent compound, lenalidomide. acs.orgbiorxiv.org Studies have demonstrated that pLen, which incorporates an alkyne handle, preserves the substrate degradation profile and immunomodulatory properties of lenalidomide. acs.org It has been shown to successfully capture known targets like Cereblon (CRBN) and the transcription factor Ikaros (IKZF1) in multiple myeloma cells. acs.orgbiorxiv.org

Enrichment Strategies via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Once the photoaffinity probe has covalently labeled its binding partners, the next step is to isolate these proteins for identification. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is a highly efficient and specific "click chemistry" reaction that is widely used for this purpose. nih.govmdpi.comnih.gov

In this strategy, the alkyne handle on the lenalidomide probe reacts with an azide-containing reporter molecule, most commonly biotin-azide. biorxiv.org This reaction is catalyzed by copper(I) ions and results in the formation of a stable triazole linkage, effectively "clicking" the biotin tag onto the probe-protein complex. nih.govmdpi.com The biotinylated proteins can then be selectively enriched from the cell lysate using streptavidin-coated beads. biorxiv.org This enrichment step is crucial for isolating the low-abundance protein targets from the vast excess of other cellular proteins. nih.govresearchgate.netthieme-connect.com The enriched proteins are then identified using mass spectrometry. biorxiv.org

This CuAAC-based enrichment strategy has been successfully employed to identify both known and novel targets of lenalidomide. biorxiv.orgthieme-connect.com

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) in Catalyst-Free Bioconjugation

While CuAAC is a powerful tool, the potential toxicity of the copper catalyst can be a concern for studies in living cells. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) offers a catalyst-free alternative for bioconjugation. nih.gov This reaction utilizes a strained alkyne, such as a cyclooctyne, which reacts spontaneously with an azide (B81097) without the need for a metal catalyst. nih.govchemrxiv.org

The development of lenalidomide probes containing a strained alkyne would allow for the labeling and enrichment of target proteins in live cells without the potential confounding effects of copper. nih.govnih.gov This approach is particularly valuable for studying dynamic cellular processes where maintaining the integrity of the cellular environment is paramount. nih.govrsc.orgnih.gov While the direct application of a Lenalidomide-5'-CO-C2-strained-alkyne probe is an area of ongoing research, the principles of SPAAC have been widely validated in other biological systems for live-cell imaging and proteomics. nih.govnih.gov

Exploring Protein-Small Molecule Interactions in Live Biological Systems

The ability to study protein-small molecule interactions directly within living cells provides a more physiologically relevant understanding of a drug's mechanism of action. nih.gov Alkyne-modified probes like this compound are invaluable tools for these in-cellulo investigations. nih.gov

Identification of Direct Binding Partners of the Lenalidomide-CRBN Complex

Lenalidomide is known to exert its therapeutic effects by binding to the protein Cereblon (CRBN), which is part of an E3 ubiquitin ligase complex. researchgate.netresearchgate.netrsc.org This binding event creates a new surface on CRBN that allows for the recruitment of other proteins, known as neosubstrates, leading to their subsequent degradation. researchgate.netrsc.org

Chemical proteomics approaches using alkyne-functionalized lenalidomide probes have been instrumental in identifying these direct binding partners. biorxiv.orgresearchgate.netresearchgate.net By treating live cells with a photoaffinity-alkyne probe of lenalidomide, researchers can capture the entire protein complex, including CRBN and its recruited substrates. acs.orgbiorxiv.org Subsequent enrichment and mass spectrometry analysis have confirmed the recruitment of known substrates like IKZF1 and IKZF3. rsc.orgnih.gov Furthermore, these studies have led to the discovery of novel binding partners, expanding our understanding of the broader cellular impact of lenalidomide. acs.orgresearchgate.netresearchgate.net

A notable finding from these studies is the identification of the eukaryotic translation initiation factor 3 subunit i (eIF3i) as a novel target of the lenalidomide-CRBN complex in certain cell types. acs.orgresearchgate.net

Differentiation of Substrate Recruitment versus Degradation Events by Alkyne Probes

A key question in the study of molecular glues like lenalidomide is whether the recruitment of a protein to the CRBN complex always leads to its degradation. acs.orgbiorxiv.org Alkyne-based chemical proteomics provides a powerful method to distinguish between these two events.

By using photoaffinity probes with an alkyne handle, researchers can identify all proteins that are brought into proximity with the lenalidomide-CRBN complex, regardless of their ultimate fate. biorxiv.orgacs.orgbiorxiv.org These "recruited" proteins can then be compared to the proteins that are found to be degraded in global proteomic studies. biorxiv.org

This comparative approach has revealed that not all proteins recruited by the lenalidomide-CRBN complex are subsequently degraded. acs.org For instance, the newly identified binding partner eIF3i is recruited to the complex but is not ubiquitylated or degraded. acs.orgresearchgate.net This finding suggests that the recruitment of proteins to the CRBN complex can have functional consequences beyond proteasomal degradation, potentially modulating protein-protein interactions or cellular signaling pathways. acs.org

Rational Design and Mechanistic Dissection of Proteolysis Targeting Chimeras Protacs Utilizing Alkyne Lenalidomide Conjugates

Lenalidomide-5'-CO-C2-alkyne as a Core E3 Ligase Recruiting Moiety in PROTAC Architectures

This compound serves as a fundamental component in the architecture of many PROTACs, functioning as the ligand that recruits the CRBN E3 ligase. nih.govexplorationpub.comnih.gov This recruitment is the initial and essential step in the PROTAC-mediated degradation cascade, bringing the target protein into close proximity with the E3 ligase machinery. The alkyne group provides a convenient and efficient point of attachment for a linker, which in turn is connected to a ligand for the protein of interest (POI). nih.govnih.gov This modular design allows for the systematic variation of the linker and POI ligand, facilitating the optimization of PROTAC properties. nih.gov The use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a common and highly efficient method for conjugating the alkyne-functionalized lenalidomide (B1683929) to an azide-bearing linker, enabling the rapid synthesis of PROTAC libraries. nih.govacs.org

Facilitating Ternary Complex Formation with Target Proteins

The primary function of a PROTAC is to induce the formation of a stable ternary complex, consisting of the PROTAC molecule, the target protein, and the E3 ligase. axispharm.comspringernature.com The lenalidomide portion of the PROTAC binds to CRBN, while the other end of the molecule engages the target protein. nih.govnih.gov The linker connecting these two moieties plays a crucial role in bridging the two proteins, allowing for the formation of productive protein-protein interactions within the ternary complex. nih.govresearchgate.netdundee.ac.uk The stability and conformation of this ternary complex are critical determinants of the efficiency of subsequent ubiquitination and degradation of the target protein. researchgate.netnih.govmusechem.com Structural studies have revealed that the PROTAC does not merely act as a passive tether but can induce new protein-protein contacts between the E3 ligase and the target protein, leading to cooperative binding and enhanced complex stability. nih.govresearchgate.net

Influence of Alkyne Linker Geometry and Flexibility on Complex Stability

The geometry and flexibility of the linker, originating from the alkyne connection point on the lenalidomide moiety, significantly impact the stability of the ternary complex. researchgate.netmusechem.com The rigid nature of the alkyne group itself can impart a degree of conformational constraint on the linker, which can be advantageous in pre-organizing the PROTAC into a conformation conducive to ternary complex formation. researchgate.netresearchgate.net The length and composition of the linker are also critical parameters that must be optimized. nih.govdundee.ac.uk A linker that is too short may lead to steric clashes, preventing the simultaneous binding of the PROTAC to both the E3 ligase and the target protein. Conversely, a linker that is too long and flexible might not effectively bring the two proteins into the correct orientation for efficient ubiquitin transfer. researchgate.net Therefore, the rational design of the linker, considering its length, rigidity, and the spatial arrangement dictated by the alkyne connection, is paramount for achieving a stable and productive ternary complex. dundee.ac.ukmusechem.com

Structure-Activity Relationship (SAR) Studies in Alkyne-Linked PROTACs

Structure-activity relationship (SAR) studies are instrumental in the development of potent and selective PROTACs. nih.govacs.orgresearchgate.net For alkyne-linked PROTACs, these studies systematically explore how modifications to the linker and the attachment points on both the lenalidomide and the target ligand affect degradation efficiency and selectivity. dundee.ac.uknih.govmusechem.comresearchgate.net

Optimizing Linker Features for Enhanced Degradation Efficiency

The optimization of linker features is a key focus of SAR studies. This involves varying the length, composition, and rigidity of the linker to maximize the degradation of the target protein. researchgate.netdundee.ac.ukmusechem.com For instance, the introduction of rigid elements like aromatic rings or cycloalkanes into the linker can improve the stability of the ternary complex and enhance degradation potency. researchgate.net The length of the linker is often systematically varied, typically by incorporating polyethylene (B3416737) glycol (PEG) or alkyl chains of different lengths, to find the optimal distance and geometry for productive ternary complex formation. dundee.ac.ukresearchgate.net The attachment point of the linker to the lenalidomide moiety can also influence the stability and activity of the resulting PROTAC. nih.gov

Modulation of Neo-Substrate Selectivity and Specificity through Alkyne Linker Modifications

An important consideration in the design of lenalidomide-based PROTACs is the potential for the degradation of "neo-substrates." nih.govresearchgate.net Lenalidomide and its parent compound, thalidomide, are known to induce the degradation of certain native substrates of CRBN, such as Ikaros and Aiolos. nih.gov The design of the PROTAC, particularly the linker, can influence whether these neo-substrates are also degraded. nih.govacs.org SAR studies have shown that modifications to the linker, including its length, composition, and attachment point, can modulate the selectivity profile of the PROTAC, allowing for the development of degraders that are highly specific for the intended target protein while minimizing off-target degradation of neo-substrates. nih.govresearchgate.netdundee.ac.uksoton.ac.uk In some cases, the degradation of neo-substrates can be a desired therapeutic effect, and the linker can be designed to promote this activity. nih.gov

Biophysical and Structural Biology Investigations of PROTAC-Mediated Complexes

A deeper understanding of the molecular interactions governing PROTAC-mediated protein degradation has been gained through biophysical and structural biology techniques. nih.govnih.govnih.govresearchgate.net These methods provide invaluable insights into the formation, stability, and conformation of the ternary complexes.

Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Förster Resonance Energy Transfer (FRET) are used to quantify the binding affinities and kinetics of the binary and ternary complexes. nih.govspringernature.com These studies can reveal the degree of cooperativity in ternary complex formation, which is a measure of how the binding of one protein to the PROTAC influences the binding of the second protein. researchgate.net

X-ray crystallography and cryo-electron microscopy (cryo-EM) have provided atomic-level details of PROTAC-mediated ternary complexes. nih.govresearchgate.net These structures have confirmed that the linker is not just a passive spacer but can actively participate in forming a stable interface between the E3 ligase and the target protein. researchgate.net The structural information gleaned from these studies is crucial for the rational design of new and improved PROTACs with enhanced potency and selectivity. nih.govnih.gov

Broader Chemical Biology Implications and Future Trajectories

Advanced Bioorthogonal Strategies beyond PROTACs and Photoaffinity Labeling

The alkyne moiety of Lenalidomide-5'-CO-C2-alkyne serves as a versatile chemical handle, enabling its participation in a variety of bioorthogonal reactions. These reactions, which occur rapidly and selectively in biological environments without interfering with native biochemical processes, open up avenues for innovative therapeutic and diagnostic applications beyond traditional Proteolysis Targeting Chimeras (PROTACs) and photoaffinity labeling.

"Click-to-Release" Systems for Controlled Cargo Delivery

The concept of "click-to-release" chemistry leverages the power of click reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for the controlled release of therapeutic agents. researchgate.netst-andrews.ac.uk In this strategy, a biologically active molecule, or "cargo," is tethered to a carrier molecule through a linker that can be cleaved upon a specific trigger. The alkyne group in this compound makes it an ideal candidate for such systems.

For instance, a therapeutic agent could be masked with an azide-containing protecting group. Upon introduction of this compound and a copper catalyst, the click reaction would form a stable triazole linkage, concurrently triggering the release of the active drug. This approach allows for precise spatial and temporal control over drug delivery, potentially reducing off-target effects. While specific studies on this compound in click-to-release systems are still emerging, the principle has been demonstrated with other molecules, highlighting the potential for this strategy. nanexa.com For example, prodegrader strategies are being developed where the active degrader is released from a pro-drug form, a concept that could be adapted for targeted delivery using click chemistry. digitellinc.com

Integration with Advanced Imaging and Diagnostic Probes

The alkyne functionality of this compound facilitates its conjugation to a wide array of imaging and diagnostic probes. This allows for the visualization and tracking of the molecule and its biological targets. Through click chemistry, fluorescent dyes, positron emission tomography (PET) imaging agents, or other reporter molecules containing an azide (B81097) group can be readily attached to the lenalidomide (B1683929) scaffold. medchemexpress.com

This has significant implications for understanding the pharmacokinetics and pharmacodynamics of lenalidomide-based degraders. For example, a fluorescently labeled this compound could be used to visualize its uptake into cells, its binding to Cereblon, and the subsequent formation of the ternary complex with a target protein. rsc.orgnih.gov Such imaging studies provide invaluable insights into the mechanism of action of these molecules at a subcellular level. nih.govrsc.org While a thalidomide-based fluorescent probe has been developed for cysteine detection, the principle of attaching a fluorophore to the core structure is directly applicable to lenalidomide derivatives. nih.gov

Computational Approaches for Predicting and Optimizing Alkyne-Lenalidomide Interactions

Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction and optimization of drug-target interactions. For complex systems like the ternary complexes formed by PROTACs and molecular glues, computational approaches are particularly valuable.

Molecular Modeling and Docking Simulations for Ternary Complex Prediction

Molecular modeling and docking simulations are crucial for understanding how this compound and its derivatives mediate the interaction between Cereblon and a target protein. researchgate.net These computational methods can predict the three-dimensional structure of the ternary complex, highlighting the key molecular interactions that stabilize the complex. nih.govacs.orgchemrxiv.orgnih.govacs.org

Computational Technique Application in Lenalidomide-Alkyne Research Key Insights
Molecular Docking Predicting the binding mode of this compound to Cereblon.Identification of key amino acid residues involved in binding.
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the ternary complex (CRBN-Lenalidomide-Alkyne-Target Protein).Understanding the stability and conformational changes of the complex over time.
Free Energy Perturbation (FEP) Calculating the relative binding affinities of different alkyne-lenalidomide derivatives.Guiding the optimization of the linker for improved potency.

Leveraging Machine Learning and Artificial Intelligence in Degrader Design

The vast chemical space of potential PROTACs and molecular glues presents a significant challenge for traditional drug discovery methods. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to navigate this complexity and accelerate the design of novel degraders. arxiv.orgnih.govoup.comdigitellinc.comnih.gov

Expanding the Chemical Space of Cereblon Ligands with Alkyne Functionality for Novel Therapeutic Modalities

The development of novel Cereblon ligands is crucial for expanding the scope of targeted protein degradation. The introduction of an alkyne functionality onto the lenalidomide scaffold, as seen in this compound, provides a gateway to a vast and unexplored chemical space. rscf.runih.govnih.govacs.orgnih.govnih.govnih.govresearchgate.net

This modular approach, enabled by the alkyne functionality, facilitates the creation of large libraries of Cereblon ligands with diverse properties. The screening of these libraries can lead to the identification of ligands with improved potency, selectivity, and drug-like properties, ultimately paving the way for the development of new therapeutic modalities for a wide range of diseases.

Q & A

Basic Research Questions

Q. What analytical techniques are essential for confirming the structural integrity of Lenalidomide-5'-CO-C2-alkyne in synthetic chemistry studies?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the alkyne moiety and adjacent carbonyl group. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection ensures purity (>95%), while mass spectrometry (MS) validates molecular weight. Cross-reference with pharmacopeial standards (e.g., USP/EP) for impurities, as outlined in QC protocols for related compounds like Lenalidomide impurities . Detailed documentation of reagent specifications (e.g., purity, lot numbers) is critical for reproducibility .

Q. How should researchers ensure batch-to-batch consistency during synthesis of this compound?

  • Methodological Answer : Implement rigorous process controls, including reaction temperature monitoring, stoichiometric validation of reagents (e.g., alkyne precursors), and intermediate characterization via thin-layer chromatography (TLC). Adhere to Good Laboratory Practice (GLP) for documentation, as seen in clinical trial inventory management systems . Use statistical tools (e.g., coefficient of variation analysis) to assess variability in yield and purity across batches.

Q. What safety protocols are critical when handling this compound in preclinical studies?

  • Methodological Answer : Follow GHS06 and GHS08 guidelines: use fume hoods for synthesis, wear nitrile gloves, and implement reproductive toxicity controls (e.g., segregated workspaces for handling). Conduct regular toxicity screenings, as outlined in Lenalidomide safety data sheets . Training protocols for researchers, akin to the "Lenalidomide Education and Counseling Guidance Document," should be mandatory .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the alkyne functional group into Lenalidomide derivatives?

  • Methodological Answer : Explore the Corey-Fuchs alkyne synthesis or Fritsch-Buttenberg-Wiechell rearrangement for alkyne formation . Systematically vary catalysts (e.g., Pd/Cu systems) and solvents (e.g., DMF vs. THF) to improve yield. Monitor reaction progress via in-situ infrared (IR) spectroscopy for carbonyl and alkyne peak validation. Mechanistic insights from Clayden’s organic chemistry principles (e.g., carbene intermediates) can guide optimization .

Q. What methodologies resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Perform iterative data triangulation:

  • Step 1 : Replicate in vitro assays (e.g., cytotoxicity in B-cell leukemia models) under physiological conditions (e.g., serum-containing media) to mimic in vivo environments.
  • Step 2 : Use pharmacokinetic (PK) studies to assess bioavailability and metabolite stability, referencing clinical trial PK protocols for Lenalidomide .
  • Step 3 : Apply contradiction analysis frameworks (e.g., qualitative data iteration) to identify confounding variables, such as protein binding or enzymatic degradation .

Q. How should pharmacokinetic studies be designed to evaluate the stability of the alkyne moiety in this compound?

  • Methodological Answer :

  • Design : Use radiolabeled (e.g., ¹⁴C) this compound in rodent models to track alkyne metabolism. Collect plasma and tissue samples at intervals (e.g., 0, 2, 6, 24 hours) .
  • Analysis : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect intact alkyne derivatives and degradation products. Compare with in vitro microsomal stability assays to validate metabolic pathways.
  • Data Interpretation : Use compartmental modeling (e.g., non-linear mixed-effects) to estimate half-life and clearance rates, aligning with clinical trial data standards .

Data Management and Compliance

Q. How can researchers ensure compliance with regulatory standards during preclinical testing of this compound?

  • Methodological Answer : Adopt Celgene’s clinical trial audit framework: maintain audit trails for raw data (e.g., spectra, chromatograms), and ensure eCRF-like documentation for traceability . For IND submissions, retain records for ≥2 years post-study, per FDA/EMA guidelines .

Q. What strategies mitigate over-constraining in constraint-based simulations of this compound’s biological activity?

  • Methodological Answer : Use modular constraint design:

  • Step 1 : Define minimal constraints (e.g., binding affinity thresholds) using structure-activity relationship (SAR) data.
  • Step 2 : Apply Monte Carlo simulations to explore parameter spaces, reducing overfitting risks .
  • Step 3 : Validate models against orthogonal assays (e.g., surface plasmon resonance for binding kinetics).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.